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Compound of Interest

Compound Name: SR0987

Cat. No.: B1681098 Get Quote

An In-depth Technical Guide to the RORγt Agonist SR0987

Executive Summary
SR0987 is a synthetic, small-molecule agonist of the Retinoic acid receptor-related orphan

receptor γt (RORγt), a key transcription factor in the differentiation and function of T helper 17

(Th17) and T cytotoxic 17 (Tc17) cells.[1] Characterized as an analog of the compound

SR1078, SR0987 demonstrates a dual mechanism of action: it enhances the expression of the

pro-inflammatory cytokine Interleukin-17 (IL-17) while simultaneously repressing the expression

of the immune checkpoint receptor Programmed cell death protein 1 (PD-1).[2][3] This activity

profile suggests its potential as an immunomodulatory agent for cancer immunotherapy, aiming

to boost anti-tumor T cell responses.[2][4] Preclinical in vitro studies have established its

efficacy in both murine and human T cell lines, with a reported EC50 of approximately 800 nM

for RORγt transactivation.[1][2] This document provides a comprehensive overview of the

chemical properties, synthesis, mechanism of action, and experimental protocols related to

SR0987.

Introduction: RORγt as a Therapeutic Target
The nuclear receptor RORγt is a critical regulator of the immune system, primarily known for

driving the differentiation of CD4+ and CD8+ T cells into Th17 and Tc17 effector cells,

respectively.[1] These cell lineages are characterized by their production of IL-17 and other

inflammatory cytokines, which play a role in adaptive immunity and inflammation.[1] The

modulation of RORγt activity is a significant area of research for autoimmune diseases and

oncology. While inverse agonists are sought for inflammatory conditions, RORγt agonists are
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being investigated to enhance anti-tumor immunity.[5][6] By activating RORγt, synthetic

agonists can potentially amplify T cell-mediated immune responses against tumors, making

RORγt an attractive target for novel cancer immunotherapies.[2]

Physicochemical Properties and Synthesis of
SR0987
SR0987 is a synthetic compound with defined chemical characteristics. Its properties are

summarized in the table below.

Property Value Reference

IUPAC Name

2-Chloro-N-[4-[2,2,2-trifluoro-1-

hydroxy-1-

(trifluoromethyl)ethyl]phenyl]-

benzamide

[4]

CAS Number 303126-97-8

Molecular Formula C16H10ClF6NO2

Molecular Weight 397.7 g/mol

Purity ≥98% (HPLC)

Solubility
Soluble in DMSO (100 mM)

and Ethanol (100 mM)

Synthesis Protocol
The synthesis of SR0987 is achieved through a straightforward chemical reaction.[2] To a

solution of 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline in dichloromethane

(CH2Cl2), N,N-diisopropylethylamine (DIPEA) and 2-chlorobenzoyl chloride are added at room

temperature.[2] The reaction mixture is stirred for three hours and then concentrated under

reduced pressure to yield the final product.[2]
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Figure 1: Synthesis workflow for SR0987 compound.

Mechanism of Action
SR0987 functions as a selective agonist for the T cell-specific isoform of RORγ, RORγt.[4]

Upon binding to the ligand-binding domain of RORγt, SR0987 induces a conformational

change in the receptor, promoting the recruitment of coactivator proteins.[2][7] This action

enhances the transcription of RORγt target genes, most notably IL17.[1][2]

A surprising and significant finding is that while increasing IL-17 expression, SR0987
concurrently decreases the expression of the PD-1 immune checkpoint receptor on the surface

of T cells.[2] This dual activity is distinct from endogenous RORγt agonists, which tend to drive

Th17 proliferation without repressing PD-1.[1] The combined effect of boosting effector cytokine

production (IL-17) and reducing an inhibitory signal (PD-1) is hypothesized to enhance the

protective anti-tumor activity of T cells.[2]
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Figure 2: SR0987 mechanism of action in a Th17 cell.

In Vitro Pharmacological Data
The activity of SR0987 has been characterized in several in vitro assays, demonstrating its

potency and concentration-dependent effects.
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Parameter Assay Cell Line Value Reference

EC50

Gal4-

RORγt::UAS-Luc

Reporter Assay

HEK293T ~800 nM [1][2][3]

Activity IL-17 Expression

Murine EL4 cells,

Differentiated

murine Th17

cells

Increased

Expression
[2]

Activity
PD-1 Surface

Expression

Murine EL4 cells,

Differentiated

murine Th17

cells, Human

Jurkat T cells

Decreased

Expression
[2]

Activity
CD62L-PD1-

CD4+ Population

Differentiated

murine Th17

cells

Statistically

significant

increase

[2]

In Vivo Studies
Preclinical data from murine models indicate that administration of SR0987 can augment anti-

tumor T cell responses.[4] This includes increased infiltration of tumors by IL-17-producing T

cells and improved suppression of tumor growth.[4] However, detailed protocols and

quantitative data from these in vivo studies are not extensively detailed in the cited literature.

Key Experimental Protocols
RORγt Agonist Reporter Gene Assay
This assay quantifies the ability of a compound to activate RORγt-mediated gene transcription.

Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured under standard

conditions.

Transfection: Cells are co-transfected with plasmids encoding for a Gal4 DNA-binding

domain fused to the RORγt ligand-binding domain (Gal4-RORγt) and a luciferase reporter
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gene under the control of a UAS (Upstream Activating Sequence) promoter.[2][8] Variations

may use a full-length RORγt and a reporter driven by a 5xRORE (ROR Response Element)

or an IL-17 promoter.[2]

Compound Treatment: Transfected cells are treated with varying concentrations of SR0987
(or control compounds like DMSO) for a specified period (e.g., 24-48 hours).[2]

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a

luminometer.

Data Analysis: The fold induction of reporter gene expression is calculated relative to the

DMSO control. An EC50 value is determined from the concentration-response curve.[2]

T Cell Differentiation and Flow Cytometry Analysis
This workflow is used to assess the impact of SR0987 on primary T cells.

Isolation: Naïve CD4+ T cells are isolated from the spleens of mice.[2]

Differentiation: Cells are cultured under Th17-polarizing conditions using a specific cytokine

cocktail.[2]

Treatment: During differentiation, cells are treated with SR0987 or DMSO control for a set

duration (e.g., 48 hours).[2]

Staining for Flow Cytometry:

Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface

markers such as CD4, PD-1, and CD62L.[2]

Intracellular Staining: For cytokine analysis, cells are first stimulated (e.g., with

PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). They

are then fixed, permeabilized, and stained with an antibody against intracellular IL-17A.[2]

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is gated

on specific populations (e.g., CD4+ T cells) to quantify the expression of PD-1 or the

percentage of IL-17A-producing cells.[2]
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Figure 3: Experimental workflow for T cell analysis.

Conclusion and Future Directions
SR0987 is a potent RORγt agonist with a unique dual-action profile that enhances T cell

effector function by upregulating IL-17 while simultaneously downregulating the inhibitory

receptor PD-1.[2] This mechanism provides a strong rationale for its investigation as a potential

therapeutic agent in immuno-oncology, possibly in combination with existing anti-PD-1

checkpoint inhibitors.[2] While preclinical data are promising, further in vivo studies are required

to fully elucidate its efficacy, pharmacokinetic properties, and safety profile. No clinical trials
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involving SR0987 have been reported in the reviewed literature. Future research should focus

on optimizing its drug-like properties and evaluating its performance in relevant animal cancer

models to validate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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